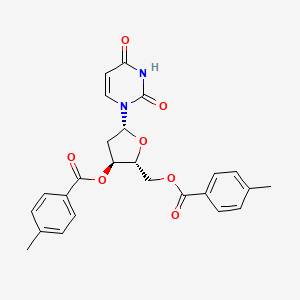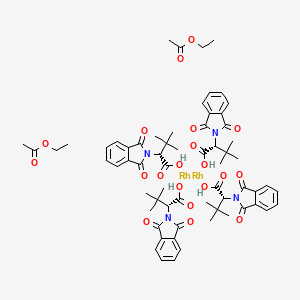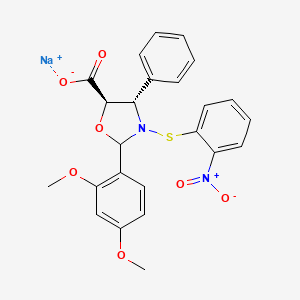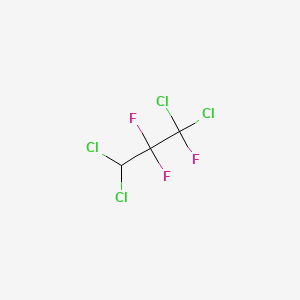![molecular formula C11H15FOSi B13421502 2-Fluoro-1-[4-(trimethylsilyl)phenyl]ethan-1-one CAS No. 413598-85-3](/img/structure/B13421502.png)
2-Fluoro-1-[4-(trimethylsilyl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1-[4-(trimethylsilyl)phenyl]ethan-1-one is an organic compound that features a fluoro group and a trimethylsilyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-[4-(trimethylsilyl)phenyl]ethan-1-one can be achieved through several methods. One common approach involves the use of a Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-1-[4-(trimethylsilyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoro and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-Fluoro-1-[4-(trimethylsilyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-Fluoro-1-[4-(trimethylsilyl)phenyl]ethan-1-one involves its interaction with molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the trimethylsilyl group can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one
- 1-(2’-Deoxy-2’-fluoro-β-d-arabinofuranosyl)benzimidazoles
- 4-N-(2’-amino-glutarate-1’-methylester)-1-(2’-deoxy-2’-β-fluoro-4’-azido)-furanosyl-cytosine
Uniqueness
2-Fluoro-1-[4-(trimethylsilyl)phenyl]ethan-1-one is unique due to the presence of both a fluoro group and a trimethylsilyl group, which impart distinct chemical properties. The fluoro group enhances the compound’s reactivity and stability, while the trimethylsilyl group increases its lipophilicity and resistance to hydrolysis .
Propriétés
Numéro CAS |
413598-85-3 |
|---|---|
Formule moléculaire |
C11H15FOSi |
Poids moléculaire |
210.32 g/mol |
Nom IUPAC |
2-fluoro-1-(4-trimethylsilylphenyl)ethanone |
InChI |
InChI=1S/C11H15FOSi/c1-14(2,3)10-6-4-9(5-7-10)11(13)8-12/h4-7H,8H2,1-3H3 |
Clé InChI |
CMLJAFDAITYBCI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=C(C=C1)C(=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


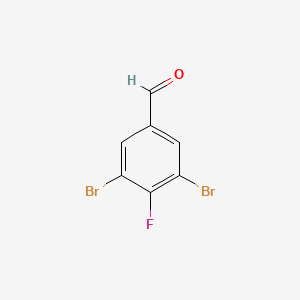
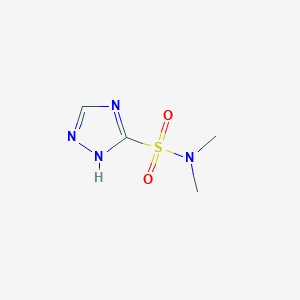
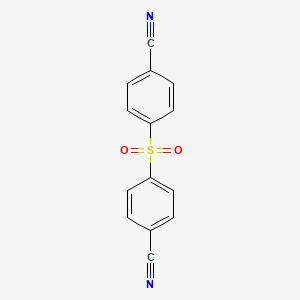
![O-[4-(trifluoromethyl)phenyl] chloromethanethioate](/img/structure/B13421436.png)
![[2-[(6R,8S,10S,11S,13S,14S,16R)-2-bromo-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13421439.png)
